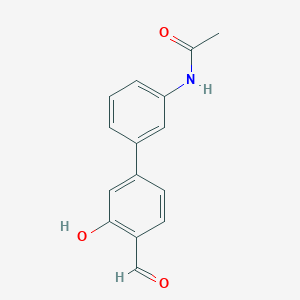![molecular formula C15H10O2S B6378368 4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% CAS No. 1093119-89-1](/img/structure/B6378368.png)
4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% (4-BT2F) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a member of the family of thiophenols, a class of compounds that are known to possess antioxidant properties. 4-BT2F is a colorless solid at room temperature and has a melting point of 126-128°C. It has been studied for its potential use in a variety of scientific research applications, including as an antioxidant, a corrosion inhibitor, and a catalyst.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% has been studied for its potential use in a variety of scientific research applications. It has been found to possess antioxidant properties, which may make it useful in the prevention of oxidative damage to cells. It has also been studied as a corrosion inhibitor, as it is able to form a protective layer on metal surfaces. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% has been studied as a catalyst in chemical reactions, due to its ability to facilitate the formation of new bonds.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% is not fully understood, but it is believed to be related to its antioxidant properties. It is thought to act by scavenging reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which are formed as a result of oxidative stress. 4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% is also believed to act as an antioxidant by preventing the formation of free radicals, which can damage cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% are not yet fully understood. However, it is known to possess antioxidant properties, which may make it useful in the prevention of oxidative damage to cells. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties, which may make it useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% in lab experiments is its relative simplicity and low cost. Additionally, it is a relatively stable compound, which makes it easy to store and handle. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which may limit its use in certain experiments. Additionally, it is not very reactive, which may limit its use as a catalyst in certain reactions.
Future Directions
The potential applications of 4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% are vast and varied, and there are many possible future directions for research. For example, further research could be conducted to explore the potential of 4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% as an antioxidant in the prevention of oxidative damage to cells. Additionally, further research could be conducted to explore its potential use as a corrosion inhibitor and as a catalyst in chemical reactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%, as well as its potential use in the treatment of certain diseases. Finally, further research could be conducted to explore the potential of 4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% as a reagent in the synthesis of other compounds.
Synthesis Methods
4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% can be synthesized from the reaction of benzo[b]thiophene-2-carboxaldehyde with formaldehyde. This reaction is carried out under basic conditions, such as in the presence of sodium hydroxide, and yields the desired product in a high yield. The reaction is relatively simple, but requires careful monitoring and control of the reaction conditions to ensure the desired product is obtained.
properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-9-12-7-11(5-6-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSMPWQHEYEXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzo(B)thiophen-2-YL]-2-formylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


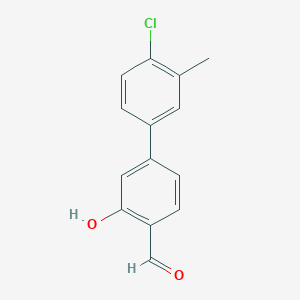

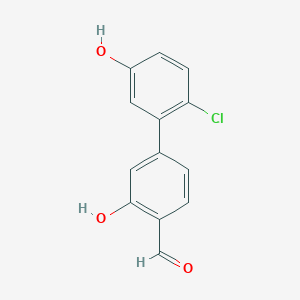

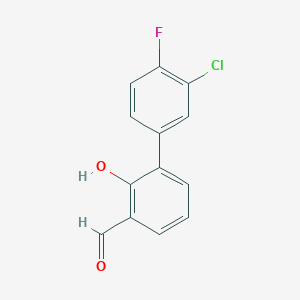
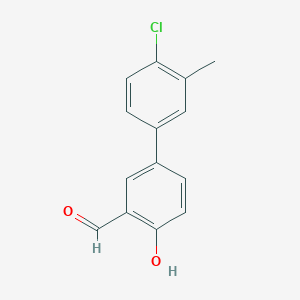


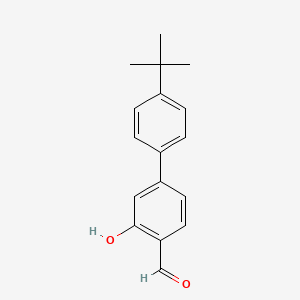

![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)
